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Introduction

Notoginsenoside Ftl (Ftl), a saponin isolated from Panax notoginseng, has demonstrated
significant pro-angiogenic properties, making it a compound of interest for therapeutic
applications in tissue repair and wound healing.[1][2] Angiogenesis, the formation of new blood
vessels from pre-existing ones, is a crucial process in these physiological phenomena. This
document provides detailed protocols for assessing the in vivo angiogenic effects of
Notoginsenoside Ftl, focusing on the widely used Matrigel plug assay and the zebrafish
model. Additionally, it outlines the key signaling pathways involved in Ftl-induced
angiogenesis.

Mechanism of Action

Notoginsenoside Ftl stimulates angiogenesis through a multi-faceted mechanism. It has
been shown to induce the proliferation, migration, and tube formation of human umbilical vein
endothelial cells (HUVECS).[1] The underlying molecular mechanism involves the upregulation
of Hypoxia-Inducible Factor-1a (HIF-1a), which in turn binds to the promoter of Vascular
Endothelial Growth Factor (VEGF), a potent angiogenic factor, leading to increased VEGF
expression and secretion.[1] Furthermore, Ft1 activates the PI3K/AKT and Raf/MEK/ERK
signaling pathways, which are critical for endothelial cell survival and proliferation.[1]
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Key In Vivo Angiogenesis Assays

Several in vivo models are available to assess angiogenesis, including the corneal micropocket
assay, chick chorioallantoic membrane (CAM) assay, and rodent mesenteric models.[3] This
document will detail the Matrigel plug assay and the zebrafish model, both of which have been
successfully used to evaluate the angiogenic potential of various compounds, including
notoginsenosides.[1][4]

I. Matrigel Plug Assay Protocol

The Matrigel plug assay is a robust and widely accepted method for quantifying in vivo
angiogenesis.[5][6][7] Matrigel, a solubilized basement membrane preparation, is mixed with
the test compound (Notoginsenoside Ftl) and injected subcutaneously into mice. The gel
solidifies to form a plug, and host cells, including endothelial cells, infiltrate the plug and form
new blood vessels in response to the angiogenic stimulus.

Materials

» Notoginsenoside Ftl (sterile solution)

» Matrigel (growth factor-reduced)

e Anesthetic (e.g., isoflurane)

¢ 6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c)
» Sterile syringes and needles

e Heparin (optional, to prevent clotting)

» Phosphate-buffered saline (PBS), sterile

o Tissue fixation solution (e.g., 10% neutral buffered formalin)
 Paraffin wax

¢ Microtome
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Microscope slides

Staining reagents (e.g., Hematoxylin and Eosin, Masson's Trichrome)

Antibodies for immunohistochemistry (e.g., anti-CD31, anti-von Willebrand Factor)

Hemoglobin assay kit (e.g., Drabkin's reagent)
Experimental Protocol
e Preparation of Matrigel Mixture:

o Thaw Matrigel on ice overnight at 4°C. Keep all reagents and equipment cold to prevent
premature gelation.

o On the day of injection, mix Matrigel with Notoginsenoside Ft1 to the desired final
concentration (e.g., 10, 25, 50 uM). A vehicle control (e.g., PBS or DMSO) should be used
for the control group.

o Optionally, heparin (10 units/mL) can be added to the mixture to prevent clot formation.
o The final volume for injection is typically 0.5 mL per mouse.

e Subcutaneous Injection:
o Anesthetize the mice using an appropriate method.

o Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of the mouse
using a pre-chilled syringe and a 24-gauge needle.

¢ Incubation Period:

o Allow the Matrigel plugs to solidify and for angiogenesis to occur. The typical duration is 7-
21 days.[8]

e Plug Excision and Analysis:
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o At the end of the incubation period, euthanize the mice and carefully excise the Matrigel
plugs.

o Gross Examination: Photograph the plugs to document the degree of vascularization.

o Hemoglobin Content Measurement:

Weigh the excised plug.

Homogenize the plug in a known volume of distilled water.

Centrifuge the homogenate and collect the supernatant.

Measure the hemoglobin concentration in the supernatant using a hemoglobin assay Kkit.
The amount of hemoglobin is directly proportional to the extent of vascularization.[9]

o Histological Analysis:
» Fix the plugs in 10% neutral buffered formalin overnight.
» Dehydrate the plugs through a graded series of ethanol and embed in paraffin.
» Section the plugs (5 pm thickness) using a microtome and mount on microscope slides.

» Stain the sections with Hematoxylin and Eosin (H&E) to visualize blood vessels
containing red blood cells.

» Perform immunohistochemical staining with endothelial cell-specific markers such as
CD31 or von Willebrand Factor (VWF) to quantify microvessel density.

» Quantify microvessel density by counting the number of stained vessels per high-power
field in multiple sections.

Data Presentation
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Hemoglobin Microvessel
Group Treatment Content (pg/mg Density
plug) (vessels/Imm?)
1 Vehicle Control Mean + SD Mean + SD
Notoginsenoside Ftl
2 Mean + SD Mean + SD
(Low Dose)
Notoginsenoside Ft1
3 ] Mean = SD Mean = SD
(High Dose)
Positive Control (e.g.,
4 Mean = SD Mean = SD

VEGF)

Il. Zebrafish Angiogenesis Assay Protocol

The zebrafish (Danio rerio) model offers several advantages for studying angiogenesis,
including rapid development, optical transparency of embryos, and suitability for high-
throughput screening.[10][11][12] This assay is particularly useful for observing the effects of
compounds on the formation of intersegmental vessels (ISVs).

Materials

o Wild-type zebrafish embryos

» Notoginsenoside Ftl (stock solution)

e Embryo medium (E3)

o Multi-well plates (e.g., 24- or 96-well)

o Stereomicroscope with fluorescence capabilities (if using transgenic lines)

» Alkaline phosphatase staining kit or fluorescent transgenic zebrafish line (e.g.,
Tg(flil:EGFP))

Experimental Protocol
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o Embryo Collection and Staging:

o Collect freshly fertilized zebrafish embryos.

o Raise the embryos in E3 medium at 28.5°C.

o At 24 hours post-fertilization (hpf), dechorionate the embryos manually or enzymatically.
e Compound Treatment:

o Place individual dechorionated embryos into the wells of a multi-well plate containing E3
medium.

o Add Notoginsenoside Ftl to the medium at various concentrations (e.g., 1, 5, 10 uM).
Include a vehicle control group.

o Incubate the embryos at 28.5°C.
o Assessment of Angiogenesis:

o At 48-72 hpf, observe the development of the ISVs in the trunk and tail of the zebrafish
embryos under a stereomicroscope.

o Qualitative Assessment: Visually inspect for any defects in ISV sprouting, growth, and
patterning.

o Quantitative Assessment:

= Alkaline Phosphatase Staining: Fix the embryos and perform whole-mount alkaline
phosphatase staining to visualize the blood vessels. Count the number of complete
ISVs.

» Fluorescent Imaging: If using a transgenic line with fluorescently labeled endothelial
cells (e.g., Tg(flil:EGFP)), capture images of the trunk vasculature. Quantify the total
length of the ISVs or the number of vessel branch points using image analysis software.

Data Presentation
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Caption: Signaling pathway of Notoginsenoside Ftl-induced angiogenesis.
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Caption: Experimental workflow for the Matrigel plug assay.
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Caption: Experimental workflow for the zebrafish angiogenesis assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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